{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol
Description
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-6(2)7(3)10-9(5-14)13-15-11(10)12-8/h14H,4-5H2,1-3H3 |
InChI Key |
YILMKNNAOYLIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C1C)C)C(=NS2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of {6-Ethyl-4,5-dimethyl-thiazolo[5,4-b]pyridin-3-yl}methanol typically follows a multi-step pathway involving:
- Construction of the thiazole ring fused to a pyridine nucleus.
- Introduction of alkyl substituents at specific ring positions.
- Functionalization at the 3-position to install the hydroxymethyl group.
The synthetic strategy is generally based on cyclization reactions involving precursors such as substituted pyridines and thioamide or thiourea derivatives, followed by selective reductions or substitutions to install the methanol functionality.
Key Synthetic Steps
Formation of the Thiazolo[5,4-b]pyridine Core
- The core thiazolo[5,4-b]pyridine scaffold is formed by cyclization reactions between substituted 2-aminopyridines and α-haloketones or α-haloesters bearing the appropriate alkyl substituents.
- Thiourea or related sulfur-containing reagents are employed to introduce the thiazole sulfur atom.
- Cyclization conditions often involve heating in polar solvents or under reflux to facilitate ring closure.
Installation of the Hydroxymethyl Group at Position 3
- The hydroxymethyl group is typically introduced by reduction of a corresponding aldehyde or ester intermediate at position 3.
- Reduction methods include catalytic hydrogenation or chemical reduction using reagents such as sodium borohydride.
- Alternatively, nucleophilic substitution of a halomethyl intermediate with hydroxide can yield the methanol functionality.
Specific Synthetic Procedures and Research Findings
Literature-Based Synthetic Protocols
A representative synthetic route adapted from medicinal chemistry literature involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted pyridine derivative | Starting from 2-aminopyridine with alkyl substituents | Alkylated aminopyridine intermediate |
| 2 | Cyclization with thiourea or thioamide | Heating with α-haloketone or α-haloester in polar solvent | Formation of thiazolo[5,4-b]pyridine core |
| 3 | Functional group transformation | Reduction with NaBH4 or catalytic hydrogenation | Introduction of hydroxymethyl group at position 3 |
This approach is supported by analogous syntheses of thiazolo-pyridine derivatives described in the Journal of Medicinal Chemistry and other peer-reviewed sources, which emphasize the importance of controlling reaction temperature and solvent polarity to optimize yields and purity.
Reaction Conditions Optimization
- Heating to moderate temperatures (~60 °C) is often necessary to drive cyclization to completion without decomposition.
- Use of polar aprotic solvents such as dichloromethane or ethanol facilitates ring closure and subsequent functionalization steps.
- Purification is commonly achieved by silica gel chromatography using solvent gradients, typically starting from dichloromethane to mixtures with methanol or ethyl acetate.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted thiazole-pyridine compounds .
Scientific Research Applications
{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial DNA gyrase, resulting in antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of thiazolo-fused pyridines. Key structural analogs include:
Thiazolo[5,4-b]pyridine derivatives with varying substituents (e.g., methyl, ethyl, or aryl groups).
Thiadiazole-pyridine hybrids, such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b), which share fused heterocyclic systems but differ in ring composition and substitution patterns .
Physicochemical Properties
| Property | {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol | Thiadiazole Derivative (9b) | Triazole-Thiadiazole Hybrids |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (apolar solvents) | Variable (depends on substituents) |
| Thermal Stability | High (fused aromatic system) | Moderate | Moderate to high |
| Electronic Effects | Electron-rich due to S and N atoms | Electron-deficient (ester groups) | Mixed (triazole-thiadiazole conjugation) |
Biological Activity
{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol (CAS No. 2060044-82-6) is a compound belonging to the thiazole-pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to present a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂OS
- Molecular Weight : 222.31 g/mol
- CAS Number : 2060044-82-6
The compound features a thiazolo-pyridine framework, which is known for conferring various biological activities due to the presence of both nitrogen and sulfur atoms in its structure.
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer potential. A study highlighted that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. While direct studies on this compound are scarce, its structural analogs suggest it may possess similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HepG2 | 15.3 |
| Thiazole Derivative B | MDA-MB-231 | 12.7 |
Antioxidant Activity
Antioxidant activity is another critical area of interest for this compound. Compounds containing thiazole rings have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. The antioxidant potential can be assessed through various assays such as DPPH and ABTS radical scavenging tests.
In a comparative study on related thiazole derivatives:
| Compound | DPPH Scavenging Activity (%) | EC50 (mg/mL) |
|---|---|---|
| Compound X | 85 ± 2.1 | 0.15 |
| Compound Y | 78 ± 1.8 | 0.20 |
Case Studies
- Study on Thiazole Derivatives : A systematic investigation into the biological activities of various thiazole derivatives showed that structural modifications significantly influenced their activity profiles. Compounds with electron-withdrawing groups exhibited enhanced anticancer activity against specific cell lines.
- Antioxidant Evaluation : In vitro evaluations revealed that certain thiazole derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid and vitamin E.
Q & A
Q. Basic Harmonization Practices :
- Synthesis : Adopt strict solvent drying protocols (e.g., molecular sieves for ethanol) to minimize water-induced side reactions .
- Bioassays : Use standardized cell lines from repositories (e.g., ATCC) and pre-validated assay kits.
Advanced Root-Cause Analysis :
Batch-to-batch variability in biological activity may arise from undetected polymorphs. Powder X-ray diffraction (PXRD) screens for crystalline forms, while DSC identifies amorphous content. For example, a 2024 study linked a 30% drop in antimicrobial activity to a metastable polymorph .
How can molecular docking and MD simulations predict the compound’s interaction with understudied targets?
Q. Basic Computational Workflow :
- Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize targets (e.g., cyclin-dependent kinases).
- Docking : AutoDock Vina or Glide docks the compound into target pockets, scoring binding poses. A 2024 study predicted strong binding (ΔG = –9.2 kcal/mol) to CDK2 .
Advanced Simulation Techniques :
All-atom MD simulations (100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability. MM-PBSA calculations quantify free energy contributions, identifying critical residues (e.g., Lys33 in CDK2) for mutagenesis validation .
What analytical techniques resolve contradictions in reported logP or pKa values for this compound?
Q. Basic Physicochemical Profiling :
- logP : Shake-flask method (octanol/water partition) vs. HPLC-derived logP (e.g., C18 column with isocratic elution).
- pKa : Potentiometric titration (e.g., GLpKa) identifies ionizable groups (e.g., hydroxymethyl pKa ~12.5) .
Advanced Multi-Method Integration :
Discrepancies between calculated (e.g., ChemAxon) and experimental logP values are common. Cross-validate using RP-HPLC retention times and COSMO-RS simulations, which account for 3D conformational effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
